3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Overview
Description
“3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” is a chemical compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Scientific Research Applications
Genotoxicity of Benzaldehyde Derivatives
A study by Deepa Pv et al. (2012) explored the genotoxic effects of benzaldehyde, a structurally similar compound to 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde, using the Drosophila melanogaster model. The study revealed that benzaldehyde induced genotoxic and mutagenic effects in Drosophila melanogaster, leading to phenotypic mutations at the molecular level as evident from changes in protein profiles. This study underscores the importance of understanding the genetic impact of chemical compounds in biological systems (Deepa Pv et al., 2012).
Drug Development and Therapeutic Applications
Peripheral Benzodiazepine Receptor (PBR) Study
Fookes et al. (2008) synthesized and evaluated the biological properties of fluoroethoxy and fluoropropoxy substituted compounds, examining their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). The study highlighted the potential of these compounds in the imaging of PBR expression in neurodegenerative disorders, indicating the relevance of chemical derivatives in the development of diagnostic and therapeutic agents for neurological conditions (Fookes et al., 2008).
Neuropharmacological Research
Neuroleptic Activity of Benzamides
Research by Iwanami et al. (1981) focused on the synthesis and evaluation of benzamides for their neuroleptic activity, indicating the potential of chemically modified compounds in the treatment of psychiatric disorders. This study underscores the significance of chemical derivatives in the development of neuropharmacological agents (Iwanami et al., 1981).
Mechanism of Action
- The trifluoromethylpyridine (TFMP) moiety in the compound likely plays a crucial role in its biological activity. TFMP derivatives are known for their unique physicochemical properties, which stem from the combination of the fluorine atom and the pyridine ring .
- Fluopicolide, a structurally similar compound, affects spectrin-like proteins in the cytoskeleton of oomycetes . It’s possible that our compound shares a similar mechanism.
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Future Directions
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-2-8(4-10)7-19/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWGSVJVHNZPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179978 | |
Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |
CAS RN |
950994-20-4 | |
Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950994-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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